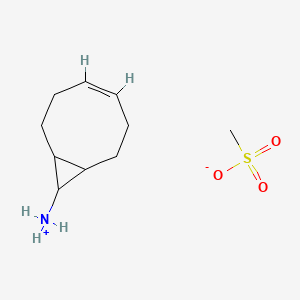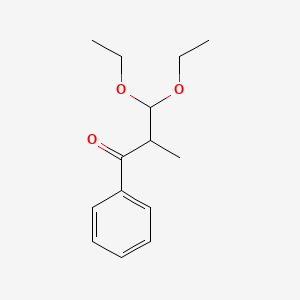
3,3-Diethoxy-2-methyl-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxy-2-methyl-1-phenylpropan-1-one: is an organic compound with the molecular formula C13H18O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, participating in reactions that form more complex molecules. The specific pathways and targets depend on the context of its use in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: Similar in structure but lacks the diethoxy groups.
Propiophenone: Similar in structure but lacks the methyl and diethoxy groups.
Uniqueness:
Eigenschaften
CAS-Nummer |
80587-91-3 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3,3-diethoxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(17-5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
SOIIRPNYVQPXNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C)C(=O)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


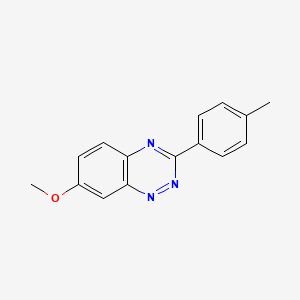
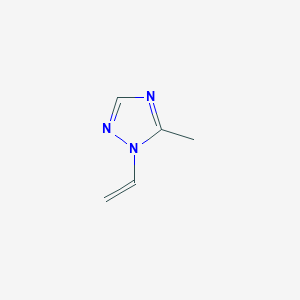
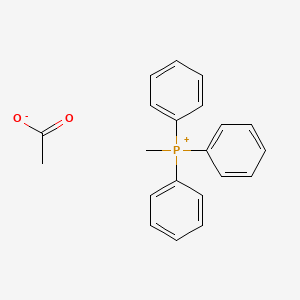


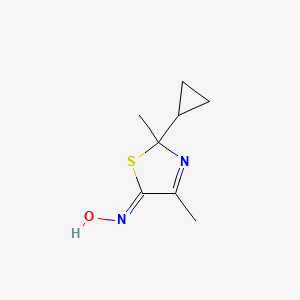
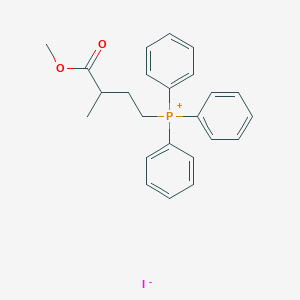

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)



![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
